molecular formula C20H19N3O6 B4187429 N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4187429
M. Wt: 397.4 g/mol
InChI Key: UJIDGCIYOVAWPR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as HN1, is a small molecule compound that has been extensively studied for its potential therapeutic applications. HN1 is a derivative of thalidomide, a drug that was originally developed as a sedative but was later found to cause birth defects in pregnant women. HN1 is structurally similar to thalidomide but lacks the teratogenic effects that made thalidomide so dangerous.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide also inhibits angiogenesis by preventing the formation of new blood vessels, which is a key process in tumor growth and metastasis.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cytokine production, the suppression of angiogenesis, and the modulation of immune function. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may be an effective treatment for cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is its low toxicity, which makes it a promising candidate for the development of new therapeutics. However, N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is also a complex molecule that requires careful synthesis and purification, which can be a limitation for lab experiments. Additionally, the mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for the study of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the development of new N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide derivatives with improved pharmacological properties. Another area of research is the identification of new therapeutic applications for N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide and to identify potential drug targets for the development of new therapeutics.

Scientific Research Applications

N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have anti-inflammatory, anti-angiogenic, and immunomodulatory properties, which make it a promising candidate for the treatment of a variety of diseases.

properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-11(2)7-8-22-19(26)14-5-3-12(9-15(14)20(22)27)18(25)21-16-6-4-13(23(28)29)10-17(16)24/h3-6,9-11,24H,7-8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIDGCIYOVAWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-4-nitrophenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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